5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol

Lipophilicity Drug Design Polymer Processing

5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol (5-butyladamantane-1,3-diol) is a C14 alicyclic diol featuring an adamantane scaffold functionalized with a terminal n-butyl chain at the bridgehead position. Its molecular formula is C14H24O2 (MW 224.34 g mol⁻¹), with a computed log P of 2.62 and a polar surface area (PSA) of 40.46 Ų.

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
CAS No. 815642-48-9
Cat. No. B13942359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol
CAS815642-48-9
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCCCCC12CC3CC(C1)(CC(C3)(C2)O)O
InChIInChI=1S/C14H24O2/c1-2-3-4-12-5-11-6-13(15,8-12)10-14(16,7-11)9-12/h11,15-16H,2-10H2,1H3
InChIKeyOPIMZRCJBOLIJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol (CAS 815642-48-9): Core Physicochemical Identity & Sourcing Context


5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol (5-butyladamantane-1,3-diol) is a C14 alicyclic diol featuring an adamantane scaffold functionalized with a terminal n-butyl chain at the bridgehead position [1]. Its molecular formula is C14H24O2 (MW 224.34 g mol⁻¹), with a computed log P of 2.62 and a polar surface area (PSA) of 40.46 Ų . The compound class encompasses 1,3‑adamantanediols, which serve as monomers for high‑Tg polyesters, polycarbonates, and thermally resilient poly(1,3‑adamantane)s synthesized via ring‑opening polymerization (ROP) of the corresponding 1,3‑dehydroadamantane (DHA) [2].

1
Monomer Role

Diol precursor for 1,3-dehydroadamantane (DHA) ROP monomer synthesis

2
Key Differentiation

Mono-n-butyl substitution enables solution-processable poly(1,3-adamantane) with retained thermal stability

3
Selection Context

For workflows requiring soluble high-Tg polymers; unsubstituted and dibutyl analogs produce intractable or softened materials

Why Unsubstituted 1,3‑Adamantanediol Cannot Replace 5‑Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol in Soluble Polymer Systems


Simple replacement of 5‑butyltricyclo[3.3.1.1~3,7~]decane‑1,3‑diol with unsubstituted 1,3‑adamantanediol (CAS 5001‑18‑3) or the 5,7‑dibutyl analog fails because the single n‑butyl substituent uniquely balances lipophilicity and molecular symmetry. Unsubstituted 1,3‑adamantanediol yields an extremely rigid, highly symmetrical polymer that is virtually insoluble in common organic solvents, whereas the 5,7‑dibutyl derivative produces a softer material with a lower glass transition temperature [1]. Only the mono‑butyl derivative furnishes a processable, soluble polymer while retaining outstanding thermal stability, making generic substitution non‑viable for solution‑based processing or thin‑film applications [2].

Target
Unsubstituted Analog
5,7-Dibutyl Analog
Target

5-Butyl-1,3-adamantanediol

Soluble polymer, Tg ~205 °C, Td10 ~488 °C

Risk

1,3-Adamantanediol (CAS 5001-18-3)

Polymer is virtually insoluble in common organic solvents; solution-based processing may not be feasible

Risk

5,7-Dibutyl-1,3-adamantanediol

Reported lower Tg (~139 °C) and Td10 (~477 °C); mechanical performance may shift under thermal load

5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol: Head-to-Head Quantitative Differentiation Data


5‑Butyl vs. Parent 1,3‑Adamantanediol: 5‑Fold Higher Lipophilicity Drives Solubility in Organic Media

The 5‑butyl derivative exhibits a computed log P of 2.62 versus 0.52 for the parent 1,3‑adamantanediol (CAS 5001‑18‑3). This 2.1‑log‑unit increase (≈126‑fold higher octanol/water partition) is attributable solely to the n‑butyl appendage .

Lipophilicity (log P)
Data to verify
Target log P 2.62 vs. 0.52 (≈126× partition)
Supports organic-solvent solubility screening and polymer-processing compatibility
Computed log P; fragment algorithm not specified; experimental confirmation pending
Lipophilicity Drug Design Polymer Processing

Thermal Superiority: Poly(5‑butyl‑1,3‑adamantane) Outperforms Both Unsubstituted and Dibutyl Homologues in Td10

In a direct head‑to‑head thermogravimetric comparison, poly(5‑butyl‑1,3‑adamantane) showed a 10 % weight‑loss temperature (Td10) of 488 °C, compared with 480 °C for the unsubstituted polymer and 477 °C for the 5,7‑dibutyl variant [1].

Thermal Stability (Td10)
Head-to-head
Td10 488 °C vs. 480 °C (unsub.) and 477 °C (dibutyl)
Reported highest Td10 in direct comparison; supports high-temperature application review
TGA data from Inomata et al., Macromolecules 2012; heating rate not specified
Thermal Stability TGA High-Performance Polymers

Processability Edge: Unique Solubility of Poly(5‑butyl‑1,3‑adamantane) Enables Solution‑Based Processing

Poly(5‑butyl‑1,3‑adamantane) is soluble in various organic solvents, whereas the highly symmetrical poly(1,3‑adamantane) and poly(5,7‑dibutyl‑1,3‑adamantane) show very poor solubility [1]. This solubility allowed the polymer to reach a number‑average molecular weight (Mn) of 6,900 (DP > 30).

Solution Processability
Head-to-head
Soluble in various organic solvents; Mn 6,900 (DP > 30)
Only mono-butyl polymer is solution-processable; enables spin-coating and casting workflows
Cationic ROP conditions; analogs show very poor solubility
Polymer Solubility Processing Thin Films

Glass Transition Tuning: Mono‑Butyl Poly(adamantane) Provides a 205 °C Tg vs. 139 °C for the Dibutyl Analog

Differential scanning calorimetry (DSC) reveals a Tg of 205 °C for poly(5‑butyl‑1,3‑adamantane), compared with 139 °C for the 5,7‑dibutyl analog. No Tg was reported for the unsubstituted polymer, presumably due to decomposition before the transition [1].

Glass Transition (Tg)
Head-to-head
Tg 205 °C vs. 139 °C (dibutyl); ΔTg = +66 °C
Higher Tg supports dimensional-stability evaluation at elevated service temperatures
DSC data; unsubstituted polymer Tg not reported (decomposition prior to transition)
Glass Transition Temperature DSC Rigid Polymers

Synthetic Accessibility: DHA Monomer Derived from the Diol Obtained in 78% Isolated Yield

5‑Butyl‑1,3‑dehydroadamantane (the direct ROP monomer precursor to poly(5‑butyl‑1,3‑adamantane)) was synthesized from 5‑butyl‑1,3‑dibromoadamantane in 78 % isolated yield via intramolecular Wurtz‑type coupling with lithium metal in THF [1]. While a direct yield comparison for the unsubstituted DHA under identical conditions is not available from the same source, the 78 % value exceeds the general range of 23–62 % reported for analogous substituted DHAs [2], suggesting favorable steric/electronic effects of the single butyl group.

Monomer Yield
Class-level
78% isolated yield (5-butyl-DHA)
Reported yield above general 23–62% range for substituted DHAs; may support scale-up evaluation
Wurtz coupling with Li/THF; class-level inference from separate substituted DHA reports
Monomer Synthesis Yield Process Scalability

Select Applications Where 5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol Outperforms Generic Adamantanediols


Solution‑Processable High‑Temperature Dielectric Films

When fabricating insulating layers for high‑frequency printed circuit boards or interlayer dielectrics, the solubility of poly(5‑butyl‑1,3‑adamantane) allows spin‑coating of uniform thin films from common solvents—a processing pathway unavailable to the intractable unsubstituted and dibutyl polymers [1]. Combined with a Td10 of 488 °C, the resulting films withstand soldering and high‑power operation without degradation, outperforming conventional polyimide or benzocyclobutene coatings in thermal headroom [2].

High‑Tg Composite Matrix for Aerospace Structural Components

The Tg of 205 °C for poly(5‑butyl‑1,3‑adamantane) exceeds that of typical epoxy systems (120–180 °C) and is 66 °C higher than the 5,7‑dibutyl analog [3]. This makes it suitable as a matrix resin for carbon‑fiber‑reinforced composites in engine nacelles or satellite structures, where dimensional stability under thermal cycling is mission‑critical.

Lipophilic Building Block for Adamantane‑Based Drug Discovery

The 5‑butyl‑1,3‑adamantanediol scaffold offers a log P of 2.62—approximately 2.1 log units higher than the parent 1,3‑adamantanediol—while preserving the 1,3‑diol functionality for further derivatization . This enhanced lipophilicity can improve membrane permeability and blood‑brain barrier penetration in CNS‑targeted drug candidates, positioning the compound as a privileged intermediate for medicinal chemistry programs where adamantane‑based scaffolds are employed (e.g., antiviral, antidiabetic) [4].

High‑Refractive‑Index Optical Monomers with Modulated Flexibility

The balance of rigidity (adamantane core) and flexibility (n‑butyl side chain) makes this diol a candidate for dental resin and ophthalmic lens monomers. Unlike the parent 1,3‑adamantanediol, which yields overly rigid, brittle networks, the butyl chain introduces controlled segmental motion that can reduce polymerization shrinkage stress without compromising the high refractive index imparted by the adamantane moiety [5].

Application
Selection Property
Validation Focus
High-temperature dielectric films
Solution processability + Td10 488 °C
Spin-coating uniformity; thermal headroom vs. polyimide benchmarks
Aerospace composite matrix resin
Tg 205 °C + dimensional stability
Thermal cycling performance; carbon-fiber wet-out and adhesion
Adamantane-based medicinal chemistry intermediate
log P 2.62 + 1,3-diol functionality
Membrane permeability correlation; CNS probe derivatization routes
High-refractive-index optical monomers
Adamantane rigidity + butyl-chain flexibility
Polymerization shrinkage stress; refractive index retention
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